molecular formula C11H18O5 B13392274 4-Butoxy-4-oxobut-2-enoic acid;methoxyethene CAS No. 54578-91-5

4-Butoxy-4-oxobut-2-enoic acid;methoxyethene

Cat. No.: B13392274
CAS No.: 54578-91-5
M. Wt: 230.26 g/mol
InChI Key: VVMKVFQYONGBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-4-oxobut-2-enoic acid is an aliphatic carboxylic acid compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . . Methoxyethene, on the other hand, is a simple alkene with a methoxy group attached to the ethene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-4-oxobut-2-enoic acid typically involves the esterification of maleic anhydride with butanol under acidic conditions. The reaction is carried out by heating maleic anhydride and butanol in the presence of a catalytic amount of sulfuric acid. The reaction mixture is then refluxed for several hours, followed by neutralization and purification to obtain the desired product .

Industrial Production Methods

Industrial production of 4-butoxy-4-oxobut-2-enoic acid follows a similar synthetic route but on a larger scale. The process involves continuous feeding of maleic anhydride and butanol into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include butoxycarbonyl derivatives, butoxy alcohols, and substituted butoxy compounds .

Mechanism of Action

The mechanism of action of 4-butoxy-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein activity and function. These interactions are crucial for studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butoxy-4-oxobut-2-enoic acid is unique due to its butoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in proteomics research and as an intermediate in organic synthesis .

Properties

IUPAC Name

4-butoxy-4-oxobut-2-enoic acid;methoxyethene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4.C3H6O/c1-2-3-6-12-8(11)5-4-7(9)10;1-3-4-2/h4-5H,2-3,6H2,1H3,(H,9,10);3H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMKVFQYONGBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC(=O)O.COC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969823
Record name 4-Butoxy-4-oxobut-2-enoic acid--methoxyethene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54578-91-5
Record name 4-Butoxy-4-oxobut-2-enoic acid--methoxyethene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.